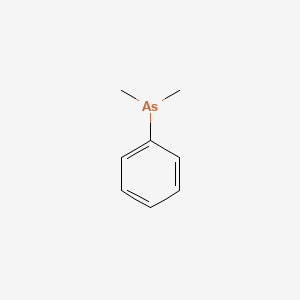
Arsine, dimethylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine,dimethylphenyl- is an organoarsenic compound with the chemical formula C8H11As. It is a derivative of arsine (AsH3) where two hydrogen atoms are replaced by methyl groups and one by a phenyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsine,dimethylphenyl- can be synthesized through several methods. One common approach involves the reaction of dimethylphenylarsine oxide with reducing agents such as hydrogen or hydrazine under controlled conditions. Another method includes the reaction of dimethylphenylarsine chloride with organometallic reagents like Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of arsine,dimethylphenyl- often involves the use of high-purity arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Arsine,dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylphenylarsine oxide.
Reduction: Reduction reactions can convert it back to arsine or other lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen or hydrazine for reduction, and various organometallic reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include dimethylphenylarsine oxide, arsine, and various substituted arsine derivatives .
Aplicaciones Científicas De Investigación
Arsine,dimethylphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds and as a precursor for the production of high-purity arsenic
Mecanismo De Acción
The mechanism of action of arsine,dimethylphenyl- involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to arsine,dimethylphenyl- include:
Triphenylarsine (As(C6H5)3): Another organoarsenic compound with three phenyl groups.
Dimethylarsine (As(CH3)2H): A simpler derivative with two methyl groups and one hydrogen.
Phenylarsine (As(C6H5)H2): A derivative with one phenyl group and two hydrogen atoms
Uniqueness
Arsine,dimethylphenyl- is unique due to its specific combination of methyl and phenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications in chemistry and industry .
Propiedades
Número CAS |
696-26-4 |
|---|---|
Fórmula molecular |
C8H11As |
Peso molecular |
182.09 g/mol |
Nombre IUPAC |
dimethyl(phenyl)arsane |
InChI |
InChI=1S/C8H11As/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
KZTHCQYZOHMORT-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


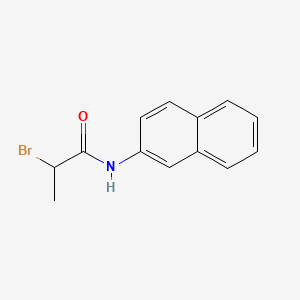
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
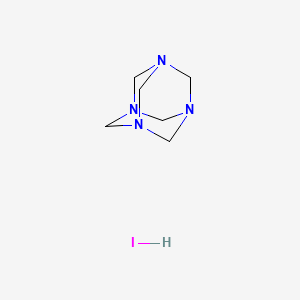
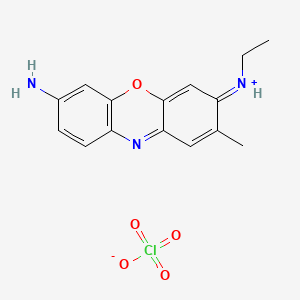
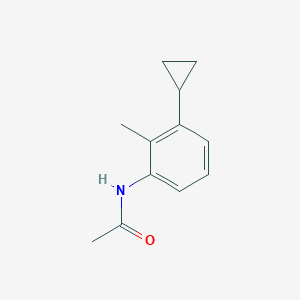
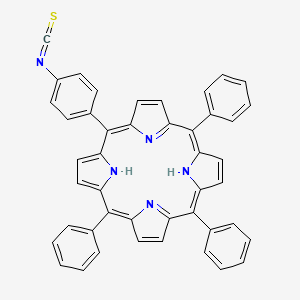
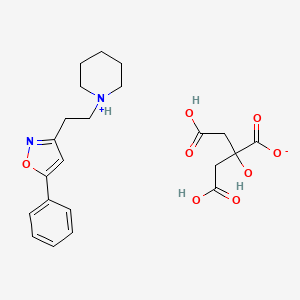
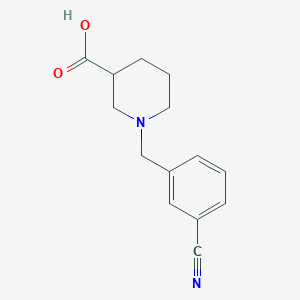
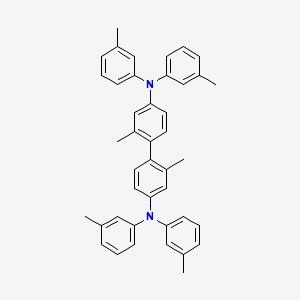
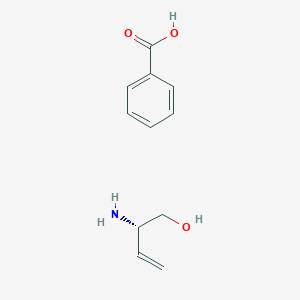
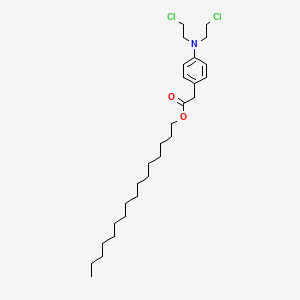
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
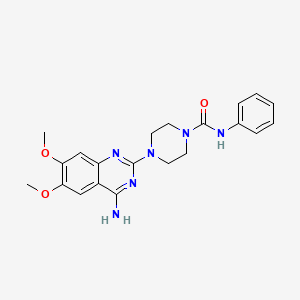
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
